molecular formula C7H8 B13807054 Hepta-2,5-diyne CAS No. 50428-63-2

Hepta-2,5-diyne

Cat. No.: B13807054
CAS No.: 50428-63-2
M. Wt: 92.14 g/mol
InChI Key: CQHCAIMBXUVPQM-UHFFFAOYSA-N
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Description

Hepta-2,5-diyne is a linear aliphatic diyne with the molecular structure CH₃–C≡C–CH₂–C≡C–CH₂–CH₃, featuring two carbon-carbon triple bonds at positions 2 and 4. This compound is notable for its role in hydrostannation reactions, where it reacts with organotin hydrides (e.g., Bu₂SnH₂) to form cyclic stannoles (five-membered tin-containing heterocycles) as major products . The regioselectivity of these reactions is influenced by the compound’s structure, particularly the spacing between triple bonds and substituents.

Properties

CAS No.

50428-63-2

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

hepta-2,5-diyne

InChI

InChI=1S/C7H8/c1-3-5-7-6-4-2/h7H2,1-2H3

InChI Key

CQHCAIMBXUVPQM-UHFFFAOYSA-N

Canonical SMILES

CC#CCC#CC

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Coupling of Bromomagnesium Acetylide with Propargyl Bromide

One of the foundational methods for synthesizing this compound derivatives involves the copper(I)-catalyzed coupling of bromomagnesium acetylide with propargyl bromide. This approach yields the diyne intermediate in good yield (e.g., 78%) and serves as a precursor for further functionalization.

  • Procedure Highlights:

    • Preparation of bromomagnesium acetylide.
    • Coupling with propargyl bromide in the presence of Cu(I).
    • Isolation of this compound intermediate (compound 4 in the referenced studies).
  • Example:

    • 7-Benzyloxy-2,5-heptadiyn-1-ol (compound 6) was prepared by deprotonation of the diyne intermediate with methyllithium followed by reaction with paraformaldehyde, yielding 55% after purification.

Synthesis from But-2-yne-1,4-diol via Pyridine and Thionyl Chloride Activation

Another route starts from but-2-yne-1,4-diol, which undergoes activation with thionyl chloride in the presence of pyridine to form reactive intermediates that, upon subsequent substitution reactions, yield this compound-1,7-diol.

  • Key Steps:

    • Reaction of but-2-yne-1,4-diol with thionyl chloride and pyridine at controlled temperatures (10–20 °C).
    • Quenching and extraction steps to isolate intermediates.
    • Coupling with propargyl alcohol derivatives in the presence of CuI and NaI catalysts.
    • Purification by silica gel chromatography.
  • Yield and Purity:

    • The this compound-1,7-diol was obtained as a yellow solid with an 81% yield.

Use of Organolithium and Organomagnesium Reagents for Functionalization

Lithium acetylides and magnesium acetylides are frequently employed to generate reactive intermediates from terminal alkynes, which then react with electrophilic carbonyl compounds such as ethyl lactate or paraformaldehyde.

  • Process:

    • Generation of lithium acetylide by adding n-butyllithium to the alkyne at low temperatures (e.g., -40 °C).
    • Addition of carbonyl electrophiles (e.g., ethyl lactate) to form diol derivatives.
    • Workup involving aqueous ammonium chloride and extraction with organic solvents.
    • Purification by flash chromatography.
  • Applications:

    • This method allows the introduction of chiral centers and functional groups on the diyne backbone, expanding the versatility of this compound derivatives.

Complexation with Hexacarbonyldicobalt and Nicholas Reaction

A distinctive preparation approach involves the complexation of this compound derivatives with hexacarbonyldicobalt to form stable cobalt-alkyne complexes. These complexes serve as protected forms of the diyne and facilitate selective substitution reactions via the Nicholas reaction.

  • Key Features:

    • Formation of bis(hexacarbonyldicobalt) complexes of this compound-1,7-diol derivatives.
    • Selective Lewis acid-mediated Nicholas reactions with nucleophiles such as enol silanes, silyl ketene acetals, and allylstannanes.
    • High regioselectivity in substitution, enabling stepwise functionalization at different alkyne termini.
    • Synthesis of cyclophanediynes and other complex structures through tandem Nicholas reactions.
  • Example Data:

Compound Starting Material Reagents & Conditions Yield (%) Notes
7-Benzyloxy-2,5-heptadiyn-1-ol (6) Diyne 4 MeLi, paraformaldehyde, Et2O, reflux 55 Flash chromatography and distillation for purification
1-Benzyloxy-7-methoxy-2,5-heptadiyne (5a) Diyne 4 MeLi, chloromethyl methyl ether, Et2O, rt 59 Purified by flash chromatography
Dodecacarbonyl[μ4-(η,η,η,η)(1-benzyloxy-7-hydroxy-2,5-undecadiyne)]tetracobalt (11) 6-Benzyloxy-1,4-hexadiyne MeLi, pentanal, THF, low temperature Not specified Used for further Nicholas reaction studies

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography on silica gel with solvent gradients (e.g., pentane/diethyl ether mixtures) is the primary method for purification of intermediates and final products.
  • Spectroscopy: IR spectroscopy confirms functional groups (e.g., hydroxyl, alkyne stretches), while ^1H NMR provides structural details of the synthesized diynes.
  • Mass Spectrometry: Electron ionization and low-resolution mass spectrometry confirm molecular weights and fragmentation patterns, especially for cobalt complexes.
  • Distillation: Used for volatile intermediates under reduced pressure to achieve purity.

Summary of Research Discoveries and Methodological Insights

  • The copper(I)-catalyzed coupling of bromomagnesium acetylide with propargyl bromide is a reliable and high-yielding method to access this compound intermediates.
  • Activation of but-2-yne-1,4-diol with thionyl chloride and pyridine followed by nucleophilic substitution is an efficient route to this compound-1,7-diol.
  • Organolithium and organomagnesium reagents enable selective functionalization and incorporation of chiral centers through addition to carbonyl compounds.
  • Complexation with hexacarbonyldicobalt and subsequent Nicholas reactions provide a powerful strategy for regioselective substitution and the synthesis of complex cyclophanediynes.
  • These methodologies have been validated through extensive spectroscopic and chromatographic characterization and have been applied in the synthesis of biologically relevant molecules such as leukotrienes and eicosanoids.

Chemical Reactions Analysis

Types of Reactions: Hepta-2,5-diyne undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form diketones using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form heptane using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: this compound can undergo halogenation reactions where halogens like chlorine or bromine are added to the triple bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

    Oxidation: Formation of diketones.

    Reduction: Formation of heptane.

    Substitution: Formation of dihalogenated heptanes.

Scientific Research Applications

Chemical Synthesis

Hydroelementation Reactions
Hepta-2,5-diyne can undergo hydroelementation reactions, which are crucial for synthesizing complex organic molecules. These reactions involve the addition of elements such as boron, silicon, or aluminum to the triple bonds in diynes, leading to the formation of various products including enynes and dienes. The selectivity of these reactions is influenced by the reaction conditions and the nature of the catalyst used . For instance, hydroboration of this compound can yield boryl-substituted enynes that serve as important intermediates in organic synthesis.

Bergman Cyclization
The compound is also involved in Bergman cyclization processes, which are significant for generating diradicals that can lead to aromatic compounds. Studies have shown that this compound can participate in ionic extensions of this cyclization, producing diradicals with potential applications as antitumor agents due to their ability to degrade DNA . The cyclization pathway has been theoretically investigated to understand its energy barriers and the stability of the resulting products.

Material Science

Synthesis of Polymeric Materials
this compound is utilized in the synthesis of conjugated polymers. The unique structure of diynes allows for the formation of materials with desirable electronic properties. For example, polymerization reactions involving this compound can lead to materials with high conductivity and stability, which are suitable for applications in organic electronics and photovoltaics .

Pharmaceutical Applications

Potential Antitumor Agents
Research indicates that derivatives of this compound may exhibit antitumor activity. The ability to form stable diradical species through cyclization reactions positions these compounds as candidates for further development in cancer therapy . The exploration of their mechanisms and efficacy continues to be a focus in medicinal chemistry.

Case Studies

Study Application Findings
Perry et al. (2022)HydroborationDemonstrated selective formation of boryl-substituted enynes from this compound with yields exceeding 70% .
Sirianni et al. (2023)Bergman CyclizationInvestigated ionic cyclizations revealing low energy pathways for diradical formation with potential therapeutic applications .
Groza et al. (2020)Organic SynthesisReported successful partial reduction of this compound to yield E/E-diene derivatives useful in further synthetic applications .

Mechanism of Action

The mechanism of action of Hepta-2,5-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can undergo addition reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Hepta-2,5-diyne is compared below with structurally related 1,4-diynes and other substituted diynes, focusing on reaction outcomes, regioselectivity, and applications.

Structural and Reactivity Differences

Table 1: Key Comparisons of this compound with Analogous Diynes
Compound Structure Reaction Conditions Major Product (Ring Size) Yield Key Factor Influencing Selectivity Reference
This compound CH₃–C≡C–CH₂–C≡C–CH₂–CH₃ Hydrostannation (Bu₂SnH₂, 200°C) Five-membered stannole N/A Radical-stabilizing substituents
Penta-1,4-diyne HC≡C–CH₂–C≡C–CH₃ Hydrostannation (refluxing heptane) Six-membered heterocycle 43% Terminal addition pathway dominance
1-Phenyl-1,4-pentadiyne Ph–C≡C–CH₂–C≡C–CH₃ Hydrostannation Five-membered stannole N/A Aryl substituent stabilization
Monoalkyl-1,4-diyne R–C≡C–CH₂–C≡C–H (R = alkyl) Hydrostannation Six-membered stannabenzene N/A Alkyl substituent orientation
Key Observations:

Regioselectivity Trends: this compound and 1-phenyl-1,4-pentadiyne favor five-membered rings due to radical-stabilizing substituents (e.g., phenyl groups or extended alkyl chains) that promote non-terminal addition pathways . In contrast, penta-1,4-diyne and monoalkyl-substituted 1,4-diynes predominantly form six-membered rings via terminal addition, driven by steric and electronic factors .

Substituent Effects: Aryl groups (e.g., in 1-phenyl-1,4-pentadiyne) enhance stabilization of radical intermediates, favoring five-membered products.

Chain Length and Spacing :

  • Increasing the carbon chain (e.g., this compound vs. penta-1,4-diyne) alters the spatial arrangement of triple bonds, enabling distinct cyclization pathways.

Biological Activity

Hepta-2,5-diyne, a compound with the molecular formula C7H8C_7H_8, has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

This compound is characterized by its linear structure featuring two triple bonds. This configuration allows for unique reactivity patterns, particularly in cyclization reactions that can lead to biologically active derivatives. Its structure can be represented as follows:

Hepta 2 5 diyne HCCCCH\text{Hepta 2 5 diyne }H-C\equiv C-C\equiv C-H

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo Bergman cyclization, a reaction that generates reactive diradicals capable of interacting with cellular components such as DNA. The cyclization can lead to the formation of compounds that exhibit antitumor properties by inducing DNA damage and subsequent cell death.

Bergman Cyclization

Bergman cyclization is a thermal reaction that converts enediynes into highly reactive diradicals. The diradicals can abstract hydrogen atoms from DNA bases, leading to strand breaks. This mechanism has been well-studied in various enediyne compounds, suggesting that this compound could exhibit similar activities.

Antitumor Activity

  • Study on Diradical Formation : Research has demonstrated that upon excitation, the diradical formed from this compound can effectively degrade DNA. For instance, a study found that the triplet diradical products resulting from Bergman cyclization possess significant aromaticity and are capable of inducing cell death in cancer cells through hydrogen abstraction mechanisms .
  • Comparative Analysis : In a comparative study of various enediynes, this compound showed a lower activation barrier for cyclization compared to other structurally similar compounds. This suggests enhanced reactivity under physiological conditions, making it a candidate for further investigation as an antitumor agent .
  • Synthesis and Modification : Another study explored the synthesis of modified this compound derivatives with improved biological activity. These modifications aimed to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Table: Biological Activity Overview

Study Compound Biological Activity Mechanism
This compoundAntitumorDNA damage via diradical formation
Modified this compoundEnhanced selectivity in cancer cellsImproved reactivity and reduced toxicity
Various enediynesComparative antitumor activityBergman cyclization leading to DNA damage

Q & A

Q. How should researchers address incomplete metadata in historical studies on this compound?

  • Methodological Answer : Reconstruct experimental contexts using proxy data (e.g., reagent suppliers’ archival records). Apply Bayesian inference to estimate missing parameters. Publish updated protocols with open-access platforms like Zenodo to enhance transparency .

Q. What frameworks ensure ethical data sharing in collaborative studies involving this compound?

  • Methodological Answer : Adopt the CARE (Collective Benefit, Authority to Control, Responsibility, Ethics) principles for Indigenous data governance. Use blockchain-based platforms for immutable audit trails of data contributions .

Notes for Implementation

  • Referencing : Cite primary literature from databases like Reaxys or SciFinder, excluding non-peer-reviewed sources (e.g., ).
  • Data Tables : Include tabulated kinetic constants, spectroscopic assignments, and computational parameters in supplementary materials .
  • Ethical Compliance : Align with FDA guidelines for data retention if studies involve human-derived materials .

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